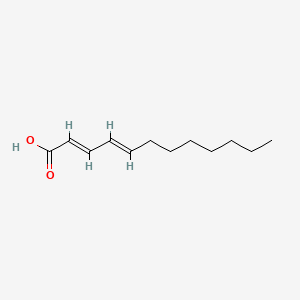
(2E,4E)-dodeca-2,4-dienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,4E)-dodeca-2,4-dienoic acid is an organic compound characterized by the presence of two conjugated double bonds at positions 2 and 4 in its dodeca (12-carbon) chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-dodeca-2,4-dienoic acid typically involves the use of starting materials such as dodecane or its derivatives. One common synthetic route includes the following steps:
Formation of the Diene System:
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
(2E,4E)-dodeca-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated carboxylic acids. Common reducing agents include hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can undergo substitution reactions where the hydrogen atoms on the double bonds are replaced by other functional groups. Halogenation using chlorine or bromine is a typical example.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalyst
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Saturated carboxylic acids
Substitution: Halogenated derivatives
科学的研究の応用
(2E,4E)-dodeca-2,4-dienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of fragrances and flavors.
作用機序
The mechanism of action of (2E,4E)-dodeca-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of signaling pathways. For example, it may inhibit the growth of microorganisms by disrupting their cell membrane integrity or interfering with essential metabolic processes.
類似化合物との比較
Similar Compounds
(2E,4E)-decadienoic acid: A shorter chain analog with similar chemical properties.
(2E,4E)-hexadienoic acid: Another analog with a shorter carbon chain and similar reactivity.
Uniqueness
(2E,4E)-dodeca-2,4-dienoic acid is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. Its higher molecular weight and longer chain length make it suitable for specific applications where shorter chain analogs may not be effective.
特性
分子式 |
C12H20O2 |
|---|---|
分子量 |
196.29 g/mol |
IUPAC名 |
(2E,4E)-dodeca-2,4-dienoic acid |
InChI |
InChI=1S/C12H20O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h8-11H,2-7H2,1H3,(H,13,14)/b9-8+,11-10+ |
InChIキー |
HQSBWLQFLLMPKC-BNFZFUHLSA-N |
異性体SMILES |
CCCCCCC/C=C/C=C/C(=O)O |
正規SMILES |
CCCCCCCC=CC=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


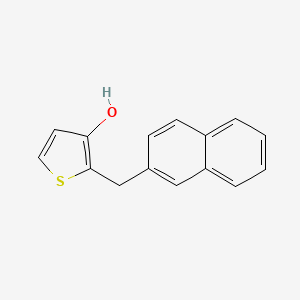
![4-(aminomethyl)-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B13852076.png)
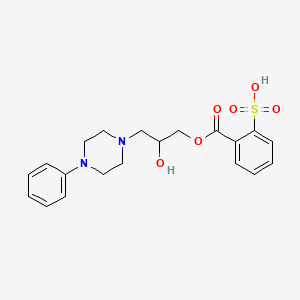
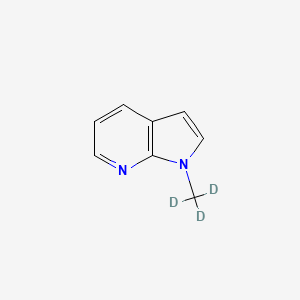
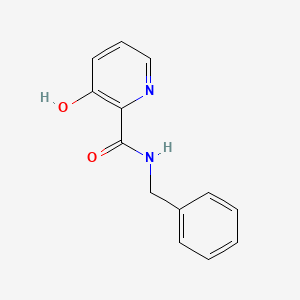
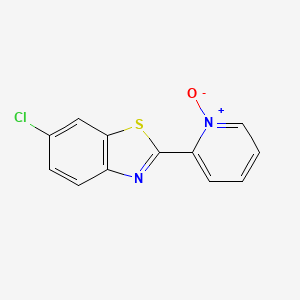
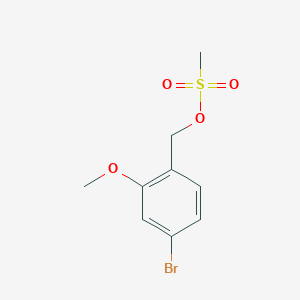
![5-bromo-N-[2-(1-pyrrolidinyl)ethyl]-3-Pyridinesulfonamide](/img/structure/B13852116.png)
![methyl 2-amino-5-[5-(aminomethyl)-1H-indol-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B13852118.png)
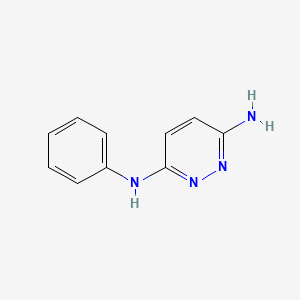
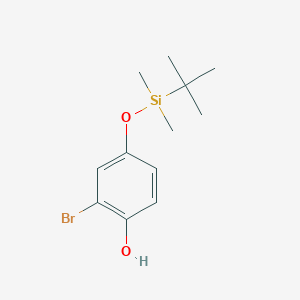
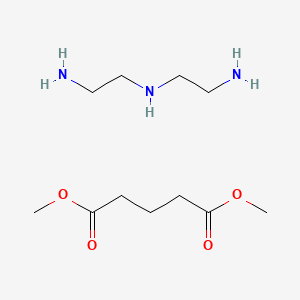
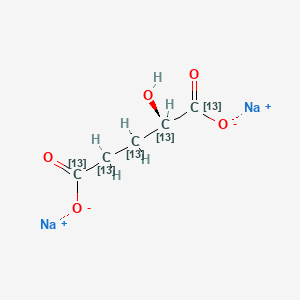
![tert-butyl N-[2-[1-(6-carbamoyl-7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13852138.png)
